(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

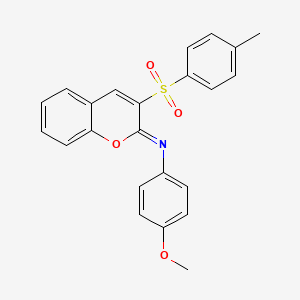

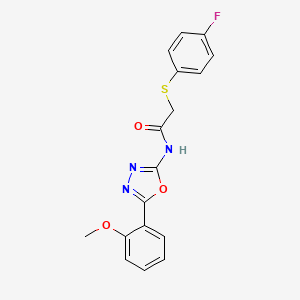

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is a novel piperazine derivative with a molecular formula of C22H27N3O2 and a molecular weight of 365.477

Mecanismo De Acción

Target of Action

The primary target of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions .

Mode of Action

This compound acts as an inhibitor of hCA II and hCA VII . The compound is designed with an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail . It interacts with the active site of hCA II and hCA VII, forming polar and hydrophobic interactions . The inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently affecting the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA II and hCA VII by this compound affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes regulated by carbonic anhydrases, such as pH and CO2 regulation, ion transport, and biosynthetic reactions . In particular, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Result of Action

The inhibition of hCA II and hCA VII by this compound can lead to changes in the physiological processes regulated by these enzymes . For instance, it can affect the GABAergic transmission in the brain, which is facilitated by hCA VII . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Métodos De Preparación

The synthesis of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone typically involves the reaction of 1-benzhydryl-piperazine with morpholine under specific conditions. The resultant product is then purified and allowed to crystallize in ethyl acetate for two days . The structure of the compound is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and LC-MS, and finally by X-ray diffraction studies .

Análisis De Reacciones Químicas

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications. It has been evaluated for its antiproliferative activity and has shown promising results in inhibiting the growth of certain cancer cell lines . Additionally, (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone has been studied for its potential as a human carbonic anhydrase inhibitor, which could have implications in the treatment of diseases such as glaucoma and epilepsy .

Comparación Con Compuestos Similares

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone can be compared with other piperazine derivatives such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Other similar compounds include diphenyl piperazine derivatives, which are known for their broad pharmacological action on the central nervous system .

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEQLQKYHTVUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)

![methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2806910.png)

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)

![2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2806920.png)

![3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE](/img/structure/B2806925.png)

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)